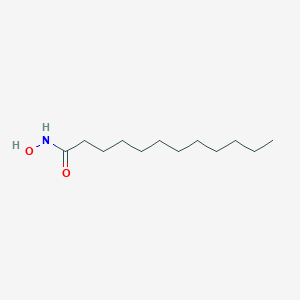
N-hydroxydodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxydodecanamide, also known as dodecanohydroxamic acid, is an organic compound with the molecular formula C₁₂H₂₅NO₂. It belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine group (-NHOH) attached to a carbonyl group (C=O). This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-hydroxydodecanamide can be synthesized through the reaction of lauric acid with hydroxylamine. The general procedure involves the following steps:
Activation of Lauric Acid: Lauric acid is first activated by converting it into its ester form, typically using a reagent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Reaction with Hydroxylamine: The activated ester is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium hydroxide (NaOH) to yield laurohydroxamic acid.
Industrial Production Methods
In industrial settings, the production of laurohydroxamic acid may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of lauric acid to laurohydroxamic acid.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxydodecanamide undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as iron (Fe³⁺) and copper (Cu²⁺).
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amides under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: Typically involves metal salts like ferric chloride (FeCl₃) or cupric sulfate (CuSO₄) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products Formed
Chelation: Metal-laurohydroxamate complexes.
Oxidation: Nitroso derivatives.
Reduction: Corresponding amides.
Substitution: Substituted hydroxamic acids.
Applications De Recherche Scientifique
N-hydroxydodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in mineral processing as a flotation agent to separate valuable minerals from ores.
Mécanisme D'action
N-hydroxydodecanamide exerts its effects primarily through chelation. The hydroxylamine group forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites. This chelation mechanism is crucial in its role as an enzyme inhibitor and in various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetohydroxamic acid: Used as a urease inhibitor in medical applications.
Benzohydroxamic acid: Known for its use in analytical chemistry and as a chelating agent.
Octylhydroxamic acid: Utilized in mineral processing and as a corrosion inhibitor.
Uniqueness of Laurohydroxamic Acid
N-hydroxydodecanamide is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly effective in applications where both hydrophobic interactions and metal chelation are required, such as in mineral flotation and surface coatings.
Propriétés
Numéro CAS |
10335-68-9 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14) |
Clé InChI |
HINLVYCXMWGFEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NO |
SMILES canonique |
CCCCCCCCCCCC(=O)NO |
Key on ui other cas no. |
10335-68-9 94166-52-6 |
Synonymes |
N-hydroxydodecanaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















